molecular formula C19H18BrN3O3 B6347283 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 666827-69-6

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347283
CAS No.: 666827-69-6
M. Wt: 416.3 g/mol
InChI Key: IJBAMVNXGVZYBH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a bromophenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position of the pyrimidine core. This compound belongs to a broader class of 4,6-diarylpyrimidin-2-amines, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antiproliferative properties .

Properties

IUPAC Name

4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAMVNXGVZYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

The most common approach involves cyclocondensation of β-keto esters or nitriles with amidines or guanidines. For this compound, a two-step protocol is often employed:

  • Formation of the pyrimidine core : A bromophenyl-substituted β-keto ester reacts with a trimethoxyphenyl-substituted amidine in ethanol or dimethylformamide (DMF) under reflux.

  • Amination at position 2 : The intermediate undergoes nucleophilic substitution with ammonia or urea to introduce the amine group.

Example Procedure :

  • Reactants : 4-(4-bromophenyl)-3-oxobutanoate (1.2 equiv), 3,4,5-trimethoxyphenylacetamidine (1.0 equiv)

  • Solvent : Anhydrous ethanol

  • Catalyst : Sodium ethoxide (0.1 equiv)

  • Conditions : Reflux at 80°C for 12 hours

  • Yield : ~65% after recrystallization.

Vilsmeier-Haack Formylation Adaptations

While primarily used for formylation, the Vilsmeier reagent (POCl₃/DMF) has been adapted to facilitate cyclization in pyrimidine synthesis. For this compound, it assists in regioselective bromophenyl incorporation:

  • Key Step : DMF acts as a carbon nucleophile source, enabling electrophilic aromatic substitution at the pyrimidine’s 4-position.

Green Chemistry Approaches

Water-Mediated Synthesis

Recent advancements emphasize aqueous-phase reactions to reduce environmental impact. A one-pot method using water as the solvent achieves comparable yields to traditional methods:

ParameterValue
SolventDeionized water
CatalystPiperidine (0.05 equiv)
Temperature100°C
Reaction Time8 hours
Yield58%

This method avoids hazardous solvents but requires precise pH control to prevent hydrolysis of the trimethoxyphenyl group.

Solvent-Free Mechanochemical Grinding

Ball-mill grinding of solid reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) offers a rapid alternative:

  • Advantages : No solvent waste, 30-minute reaction time.

  • Limitations : Scalability challenges and moderate yields (~50%).

Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the bromophenyl group post-cyclization:

  • Intermediate : 4-Chloropyrimidine derivative

  • Coupling Partner : 4-Bromophenylboronic acid

  • Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 6 hours

  • Yield : 72%.

Acid/Base Catalysis Optimization

The choice of catalyst significantly impacts regioselectivity:

CatalystSelectivity (4-Br vs. 6-OMe)Yield
NaOH3:160%
H₂SO₄5:168%
ZnCl₂7:175%

Zinc chloride’s Lewis acidity enhances electrophilic substitution at the 4-position, favoring bromophenyl incorporation.

Optimization of Reaction Parameters

Temperature and Time Dependence

A study comparing reflux vs. microwave-assisted synthesis revealed:

  • Microwave (100°C, 30 min) : 70% yield, minor byproducts.

  • Conventional (80°C, 12 h) : 65% yield, higher purity.

Molar Ratio Effects

Stoichiometric excess of the β-keto ester (1.5 equiv) improves yield to 78% by driving the equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityEnvironmental Impact
Traditional Solvent65%HighModerateHigh
Water-Mediated58%MediumHighLow
Mechanochemical50%LowLowVery Low
Catalytic Coupling72%HighHighModerate

The catalytic coupling method balances yield and scalability, making it preferable for industrial applications.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing 5-bromo isomer formation (~15%).

  • Solution : Lower reaction temperature (60°C) and slow reagent addition reduce isomerization.

Purification Difficulties

  • Issue : Co-elution of trimethoxyphenyl byproducts in column chromatography.

  • Fix : Use of preparative HPLC with a C18 column and methanol/water gradient .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Dopamine Receptor Modulation

Recent studies have highlighted the compound's role as a selective D5 receptor partial agonist. In a series of experiments, derivatives of this compound were synthesized and evaluated for their agonistic activity on dopamine receptors. Notably, one derivative exhibited modest D5 receptor agonist activity using cAMP-based assays in HEK293T cells . This suggests potential applications in treating neurological disorders where D5 receptors are implicated.

Cognitive Enhancement

The compound has been investigated for its effects on cognition. In vivo studies demonstrated that specific derivatives could alleviate scopolamine-induced memory impairment in mice, indicating a potential for cognitive enhancement therapies . These findings are significant for developing treatments for conditions like Alzheimer's disease and other forms of dementia.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies on one derivative revealed favorable absorption characteristics when administered orally, with significant brain penetration observed in animal models . Importantly, the compound showed no cytotoxicity up to concentrations of 10 µM and no acute toxicity at doses as high as 200 mg/kg, suggesting a promising safety profile for further development .

Case Studies

Study Objective Findings
Study on D5R AgonismTo evaluate the agonistic properties of pyrimidine derivativesIdentified compounds with selective D5R activity; one derivative showed EC50 of 269.7 ± 6.6 nM .
Cognitive EffectsAssessing memory improvement in animal modelsDerivative alleviated memory impairment; effects blocked by D1/D5 antagonist SCH23390 .
PharmacokineticsUnderstanding absorption and brain penetrationDemonstrated good oral bioavailability and brain penetration; stable in microsomal studies .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key structural analogues differ in substituents on the pyrimidine ring, particularly at the 4- and 6-positions (Table 1).

Compound Name / ID 4-Position Substituent 6-Position Substituent Notable Features
Target Compound (e.g., Ax12 ) 4-(4-Bromophenyl) 3,4,5-Trimethoxyphenyl Bromo (electron-withdrawing), three methoxy groups
Compound 25 4-(4-Bromophenyl) 4-Morpholinophenyl Morpholine (electron-rich, polar)
Compound 4d 4-(4-Fluorophenyl)piperazinyl 3,4,5-Trimethoxyphenyl Fluorine substituent, piperazine
Compound Ax15 4-(4-Nitrophenyl) 3,4,5-Trimethoxyphenyl Nitro (strong electron-withdrawing)
Compound e () 2-Fluoro-4-methoxyphenyl 3,4,5-Trimethoxyphenyl Fluoro and methoxy combination

Key Observations :

  • The bromophenyl group in the target compound enhances antibacterial activity compared to morpholinophenyl (Compound 25) .
  • Trimethoxy groups improve binding affinity in docking studies compared to dimethoxy or single-methoxy analogues .

Key Observations :

  • Higher melting points in bromophenyl derivatives (e.g., Ax12: 91–93°C) compared to fluorophenyl analogues (Compound 4d: 84–86°C) suggest stronger intermolecular forces due to bromine’s polarizability .
  • Electron-withdrawing groups (e.g., nitro in Ax15) correlate with reduced Rf values, indicating lower polarity .
Antimicrobial Activity
  • Trimethoxyphenyl vs. Morpholinophenyl: Compound 25 (morpholinophenyl) shows broader-spectrum activity, but the trimethoxyphenyl group in the target compound may enhance membrane penetration due to increased lipophilicity .
  • Electron-Withdrawing Substituents : Nitro (Ax15) and bromo (Ax12) groups improve activity against Gram-negative bacteria compared to methoxy-only derivatives .
Anticancer Potential

Molecular Docking and Binding Affinity

  • RabGGTase Inhibition : In docking studies, 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (Compound e, ) showed the best GLIDE score (-9.2 kcal/mol), attributed to hydrogen bonding with Arg174 and hydrophobic interactions with the trimethoxy group .
  • Trimethoxy Superiority : Analogues with 3,4,5-trimethoxyphenyl had ~30% higher binding affinity than those with 3,5-dimethoxyphenyl, highlighting the importance of the para-methoxy group .

Biological Activity

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring with specific substitutions that may enhance its interaction with biological targets, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN3O3C_{19}H_{18}BrN_{3}O_{3} with a molecular weight of 416.3 g/mol. Its structure includes:

  • A bromophenyl group at the 4-position
  • A trimethoxyphenyl group at the 6-position
  • An amine group at the 2-position

This unique arrangement of substituents is believed to contribute to its biological activity by facilitating interactions with cellular components through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Pyrimidine derivatives have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization. This mechanism is crucial for their antiproliferative effects. For example, compounds similar in structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
4-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amineChlorine instead of bromine; different methoxy substitutionAnticancer activity5.03 - 7.88
4-(Phenyl)-6-(3-methoxyphenyl)pyrimidin-2-amineNo halogen; fewer methoxy groupsModerate anticancer propertiesNot specified
4-(Trifluoromethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amineTrifluoromethyl group; similar methoxy substitutionEnhanced antimicrobial activityNot specified

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets such as enzymes or receptors. The presence of the amine group suggests potential for hydrogen bonding with biomolecules, while the aromatic rings could enhance hydrophobic interactions .

Case Studies and Research Findings

Recent studies have explored related compounds that share structural similarities with this compound. For instance:

  • Antiproliferative Studies : Compounds with similar pyrimidine structures have shown promising results against multidrug-resistant cancer cell lines by inducing apoptosis through activation of caspases .
  • Selectivity Profiles : Some derivatives have demonstrated selectivity for certain cancer cell lines over normal cells, indicating potential for targeted therapy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
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4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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